2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate
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Overview
Description
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate is an organic compound with the molecular formula C15H10BrClO4 and a molecular weight of 369.59 g/mol . This compound is characterized by the presence of bromine, chlorine, formyl, and methoxy functional groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formylation: The addition of a formyl group to the brominated phenyl ring.
Esterification: The reaction of the substituted phenyl ring with 2-chlorobenzoic acid to form the ester linkage.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate is utilized in various scientific research fields:
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the formyl and methoxy groups can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate include:
2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate: This compound has a similar structure but with the chlorine atom positioned differently on the benzoate ring.
2-Bromo-4-fluoroanisole: This compound has a fluorine atom instead of a formyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate is an organic compound with potential biological activities, particularly in medicinal chemistry. Its structure consists of a bromine atom, a formyl group, and a methoxy group, which contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H10BrClO4
- Molecular Weight : 369.6 g/mol
- IUPAC Name : this compound
The compound is synthesized through a multi-step process involving bromination and esterification, which are crucial for introducing the functional groups that determine its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom can participate in electrophilic reactions, while the formyl group can engage in nucleophilic attacks. This dual reactivity allows the compound to influence several biochemical pathways, including enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives of chlorobenzoates have been reported to inhibit bacterial growth by disrupting cell wall synthesis or function.
Anticancer Properties
Preliminary investigations into the anticancer potential of related compounds suggest that they may inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on similar phenolic compounds have demonstrated their ability to inhibit enzymes such as cyclooxygenase (COX), which plays a significant role in inflammation and cancer progression.
Case Studies and Research Findings
Several studies highlight the biological significance of similar compounds, providing insights into the potential applications of this compound:
- Antimicrobial Studies : A study examining the antimicrobial effects of chlorobenzoate derivatives found that they exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and inhibition of nucleic acid synthesis .
- Anticancer Research : In vitro studies on related compounds indicated that they could induce apoptosis in cancer cells by activating caspase pathways. This suggests a potential role for this compound in cancer therapy.
- Enzyme Interaction Studies : Research has shown that certain derivatives can inhibit COX enzymes effectively, leading to reduced inflammatory responses in cellular models. This property may be leveraged for developing anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Yes | Yes | Yes |
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Moderate | Yes | Moderate |
2-Bromo-4-fluoroanisole | Moderate | No | Yes |
This table illustrates that while many derivatives show promising biological activities, the specific interactions and efficacy can vary significantly based on structural modifications.
Properties
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO4/c1-20-13-7-9(8-18)6-11(16)14(13)21-15(19)10-4-2-3-5-12(10)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTLXFARNQTODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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